molecular formula C12H16ClNO3 B2751764 (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1938073-11-0

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Katalognummer: B2751764
CAS-Nummer: 1938073-11-0
Molekulargewicht: 257.71
InChI-Schlüssel: BWPXVUJRBNQHDZ-ACMTZBLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 3-methoxyphenyl substituent at the C2 position and a carboxylic acid group at the C3 position of the pyrrolidine ring. This compound is likely an intermediate in pharmaceutical synthesis, given its structural similarity to bioactive molecules like endothelin receptor antagonists (e.g., Atrasentan Hydrochloride) . Its synthesis may involve asymmetric catalysis or resolution of racemic mixtures, as indicated by related compounds with 95% purity in racemic forms .

Eigenschaften

IUPAC Name

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPXVUJRBNQHDZ-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2[C@H](CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrolidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable base and solvent under controlled temperature conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products include the corresponding alcohol or reduced derivatives.

    Substitution: Products include various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example:

  • In vitro studies demonstrated that this compound effectively reduces the bacterial load of Escherichia coli and Staphylococcus aureus when tested at specific concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Bacterial Strain Concentration Tested (μg/mL) Zone of Inhibition (mm)
Escherichia coli5015
Staphylococcus aureus5018

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HCT-116 and MCF-7. The following findings highlight its potential:

  • Cytotoxicity Assays : MTT assays indicated that (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has low cytotoxic effects on normal cell lines while exhibiting significant cytotoxicity against cancer cells at therapeutic concentrations .
Cell Line IC50 (μg/mL)
HCT-1165.0
MCF-74.5

Study on Antimicrobial Properties

A study conducted by Hublikar et al. synthesized various derivatives of pyrrolidine compounds and evaluated their antimicrobial activities. Among these, (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride was highlighted for its effective inhibition against multiple pathogens, demonstrating a promising avenue for developing new antimicrobial agents .

Study on Anticancer Activity

In another research effort, the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could be a candidate for further development in cancer therapeutics . The mechanism was attributed to the activation of apoptotic pathways, particularly through caspase activation.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act by inhibiting enzyme activity or modulating receptor function, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Stereochemical Purity : The high purity (>99%) of enantiopure analogs like (3S,4R)-4-(3-MOP)pyrrolidine-3-COOH·HCl underscores the importance of chiral resolution techniques in optimizing bioactivity .
  • Substituent Optimization: Replacement of methoxy with chloro or cyano groups () demonstrates how minor structural changes can redirect applications from pharmaceuticals to agrochemicals.
  • Synthetic Scalability : Efficient synthesis of related compounds (e.g., 68% yield in ) supports the feasibility of large-scale production for the target compound .

Biologische Aktivität

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurology. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrrolidine class of compounds, which are known for their diverse biological activities. The presence of a methoxyphenyl group enhances its interaction with biological targets. The empirical formula is C12H15NO3HClC_{12}H_{15}NO_3\cdot HCl with a molecular weight of approximately 245.72 g/mol.

Research indicates that (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride may exert its effects through several mechanisms:

  • NMDA Receptor Modulation : The compound has been studied for its interaction with NMDA receptors, which are critical in synaptic plasticity and memory function. It has shown selective antagonistic properties towards specific NMDA receptor subtypes, with IC50 values indicating high potency (as low as 200 nM) against GluN1/GluN2A receptors .
  • Cancer Cell Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to exhibit cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to elucidate the influence of structural modifications on the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of different substituents at the 5'-position of the pyrrolidine ring significantly alters binding affinities for NMDA receptors. For example, halogenated substituents increased selectivity and potency .
  • Chirality Impact : The stereochemistry of the compound plays a crucial role in its biological activity. Variants with different stereochemical configurations were synthesized and tested, revealing that specific configurations enhance receptor binding and therapeutic efficacy .

Case Studies

  • Cancer Therapy : A study involving the administration of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride in murine models showed significant tumor reduction compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .
  • Neurological Disorders : In models of neurodegenerative diseases, this compound demonstrated neuroprotective effects by modulating glutamate signaling pathways. Its ability to prevent excitotoxicity suggests potential therapeutic applications in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological properties of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride:

Activity TypeMechanismIC50 ValueReference
NMDA Receptor AntagonismSelective inhibition200 nM
Cytotoxicity in Cancer CellsInduction of apoptosisComparable to Bleomycin
NeuroprotectionModulation of glutamate signalingN/A

Q & A

Q. What are the key considerations for synthesizing (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer:

  • Chiral Synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry at the C2 and C3 positions. For example, Evans oxazolidinones or proline-derived catalysts can enforce diastereoselectivity during cyclization .
  • Protecting Groups : Protect the carboxylic acid moiety with tert-butyl esters (Boc) to prevent racemization during reaction steps, as demonstrated in tert-butyl pyrrolidine carboxylate syntheses .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals include methoxyphenyl aromatic protons (δ 6.7–7.3 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm). Compare with analogs in and .
  • HPLC : Use reversed-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm for purity assessment. Chiral columns resolve enantiomers; retention times should match reference standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~284.1 g/mol) .

Q. What are common impurities encountered during synthesis, and how can they be quantified?

Methodological Answer:

  • Impurity Profile :

    ImpuritySourceQuantification Method
    DiastereomersIncomplete stereocontrolChiral HPLC
    3-Methoxyphenol byproductsHydrolysis of methoxy groupReversed-phase HPLC
    Unreacted starting materialPoor reaction conversionNMR integration
  • Thresholds : Follow ICH guidelines; impurities >0.1% require identification .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental stereochemical data?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in methanol/ether. Compare experimental data (e.g., Flack parameter) with DFT-optimized structures .
  • NMR Coupling Constants : Use Karplus equations to validate vicinal coupling (J values) in the pyrrolidine ring. For example, trans-diaxial protons exhibit J > 8 Hz, confirming chair conformations .
  • Validation : Cross-check with circular dichroism (CD) spectra if crystallography is unavailable .

Q. What strategies optimize chiral resolution during HPLC analysis?

Methodological Answer:

  • Column Selection : Use polysaccharide-based columns (Chiralpak IA or IB) for superior enantioselectivity.
  • Mobile Phase : Optimize with hexane/isopropanol (90:10 v/v) + 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry .
  • Temperature Control : Conduct analyses at 25°C to minimize retention time variability.
  • Validation : Compare retention times with racemic mixtures and enantiopure standards .

Q. How should stability studies be designed to assess degradation pathways under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative stress : 3% H2O2 at 25°C for 6 hours.
    • Photolysis : UV light (254 nm) for 48 hours .
  • Analytical Monitoring : Use UPLC-PDA to track degradation products. Major pathways include hydrolysis of the ester group (evidenced by free carboxylic acid peaks) and demethylation of the methoxyphenyl moiety .
  • Kinetics : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Data Contradiction Analysis

Q. How to address conflicting data between NMR and HPLC regarding enantiomeric excess (ee)?

Methodological Answer:

  • Root Cause : NMR may overestimate ee due to signal overlap, while HPLC provides accurate quantification.
  • Resolution :
    • Use chiral shift reagents (e.g., Eu(hfc)3) in NMR to split enantiomer signals.
    • Validate HPLC methods with a racemic standard to confirm baseline separation .
    • Repeat analyses in triplicate to rule out instrumentation artifacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.